(E)-2,3-Dihydro-3-((2-hydroxyphenyl)methylene)-4H-1-benzopyran-4-one
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Overview
Description
(E)-2,3-Dihydro-3-((2-hydroxyphenyl)methylene)-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-3-((2-hydroxyphenyl)methylene)-4H-1-benzopyran-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 4H-1-benzopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained through a series of purification steps including recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-Dihydro-3-((2-hydroxyphenyl)methylene)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl group in the phenyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules.
Biology: It has shown potential as an antioxidant and anti-inflammatory agent.
Medicine: Research suggests that it may have therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2,3-Dihydro-3-((2-hydroxyphenyl)methylene)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group in the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde: A precursor in the synthesis of (E)-2,3-Dihydro-3-((2-hydroxyphenyl)methylene)-4H-1-benzopyran-4-one.
4H-1-Benzopyran-4-one: The core structure of the compound.
Quinone Derivatives: Products of the oxidation of the compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Properties
CAS No. |
130688-83-4 |
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Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(3E)-3-[(2-hydroxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H12O3/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9,17H,10H2/b12-9+ |
InChI Key |
QWBOHUMPTIUNJI-FMIVXFBMSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2O)/C(=O)C3=CC=CC=C3O1 |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O)C(=O)C3=CC=CC=C3O1 |
Origin of Product |
United States |
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